3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol
Description
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol (molecular formula: C₁₀H₇ClN₂O₂, molecular weight: 233.65 g/mol) is a heterocyclic compound featuring a phenol group linked to a 1,3,4-oxadiazole ring substituted with a chloromethyl (-CH₂Cl) group at the 5-position (Fig. 1). This compound is notable for its synthetic versatility, serving as a key intermediate in the preparation of pharmacologically active derivatives . Its chloromethyl group is highly reactive, enabling nucleophilic substitutions to generate diverse derivatives, including amines and thiols, which are explored for anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-11-12-9(14-8)6-2-1-3-7(13)4-6/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXVAQQVDSKAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme
This method, adapted from Leal et al., involves:
- Benzamidoxime preparation : Reaction of 3-hydroxybenzonitrile with hydroxylamine hydrochloride.
- Chloroacetylation : Treatment with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as base.
- Cyclization : Reflux in toluene with triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).
Reaction conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH₂OH·HCl, NaHCO₃ | EtOH/H₂O | 80°C | 4 h | 89% |
| 2 | ClCH₂COCl, Et₃N | DCM | 0°C → RT | 6 h | 78% |
| 3 | PPh₃, CCl₄, Et₃N | Toluene | Reflux | 12 h | 86% |
- ¹H NMR (400 MHz, CDCl₃): δ 7.42–7.38 (m, 1H, ArH), 7.25–7.21 (m, 2H, ArH), 6.91 (dd, J = 8.0 Hz, 1H, ArH), 4.76 (s, 2H, CH₂Cl), 5.21 (s, 1H, OH).
- ¹³C NMR (100 MHz, CDCl₃): δ 166.2 (C=N), 158.9 (C-O), 134.7–114.3 (ArC), 41.5 (CH₂Cl).
- HRMS : m/z calcd for C₉H₇ClN₂O₂ [M+H]⁺ 210.0198; found 210.0195.
Microwave-Assisted Cyclodehydration
Optimized Protocol Using Dichlorophosphate
Zhu and Li’s microwave method enhances reaction efficiency:
- Diacylhydrazine synthesis : 3-Hydroxybenzohydrazide reacts with chloroacetic anhydride.
- Cyclodehydration : Silica-supported dichlorophosphate under microwave irradiation (300 W, 120°C).
Advantages :
Critical parameters :
- Microwave power >250 W prevents incomplete cyclization.
- Solvent-free conditions minimize side product formation.
Copper-Catalyzed C–H Functionalization
Imine Activation Strategy
Guin et al.’s method employs Cu(OTf)₂ to catalyze the coupling of N-(3-hydroxybenzylidene)acylhydrazides with chloromethyl precursors:
Mechanistic highlights :
- Cu(II) facilitates imine C–H bond activation.
- Oxadiazole ring forms via intramolecular nucleophilic attack.
Typical conditions :
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 86 | 98 | 18 h | Excellent |
| Microwave | 92 | 99 | 25 min | Moderate |
| Cu-catalyzed | 81 | 97 | 8 h | Good |
Key observations :
- Microwave synthesis offers superior kinetics but requires specialized equipment.
- Copper catalysis provides atom economy but faces challenges in ligand design.
Troubleshooting Common Synthesis Issues
Chloromethyl Group Hydrolysis
Problem : Chloromethyl (-CH₂Cl) converts to hydroxymethyl (-CH₂OH) under basic conditions.
Solution :
Chemical Reactions Analysis
Types of Reactions
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can target the oxadiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the oxadiazole ring and phenol group.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol is C9H7ClN2O2, with a molecular weight of 210.62 g/mol. The compound features a phenolic ring substituted with a chloromethyl group and an oxadiazole ring, contributing to its reactivity and biological activity.
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for nucleophilic substitution reactions, which are crucial for the formation of diverse chemical compounds. The compound can also undergo oxidation and reduction reactions, expanding its utility in synthetic organic chemistry.
Medicine
The medicinal applications of this compound are particularly noteworthy. Research has indicated that derivatives of oxadiazole exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can demonstrate cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, a study reported IC50 values for selected compounds related to their anticancer activity.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 0.5 |
| Compound B | MCF-7 | 4 |
| Compound C | HeLa | 4.5 |
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties against various bacteria and fungi. The unique structure allows it to interact with biological targets effectively, leading to potential therapeutic applications .
Industry
In industrial applications, this compound is utilized in the production of specialized materials and polymers. Its chemical reactivity makes it suitable for incorporation into polymer matrices or as a building block for more complex materials .
Mechanism of Action
The mechanism of action of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Topological Polar Surface Area (TPSA) : 54.7 Ų (indicates moderate solubility) .
- LogP (XLogP3) : 2.0 (suggests moderate lipophilicity) .
- Reactivity : The chloromethyl group undergoes nucleophilic substitution, facilitating functionalization .
Structural and Electronic Modifications
The bioactivity of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -NO₂) generally reduce cytotoxicity (higher IC₅₀) .
- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance activity by improving binding affinity to biological targets .
- The chloromethyl group in the target compound offers unique reactivity for derivatization, enabling tailored pharmacological profiles .
Pharmacological Activity
- Anticancer Activity :
- Enzyme Inhibition: Compounds with alkyl/aralkyl sulfanyl groups (e.g., 6g: -S-pentyl) show superior α-glucosidase inhibition (IC₅₀ < standard acarbose) .
Molecular Docking and Binding Affinity
- OX1 and OX8 (fluorophenyl-substituted) bind to the 6LRZ receptor with energies of -4.27 kcal/mol and -4.19 kcal/mol , respectively .
- The target compound’s phenol and chloromethyl groups may facilitate hydrogen bonding and hydrophobic interactions, though direct docking data is lacking. Derivatives like 6p (4-chlorobenzyl sulfanyl) exhibit strong BChE inhibition, emphasizing the role of halogenated substituents .
Biological Activity
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a phenolic ring substituted with a chloromethyl group and an oxadiazole ring. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various 1,3,4-oxadiazole derivatives demonstrate cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 0.5 |
| Compound B | MCF-7 | 4 |
| Compound C | HeLa | 4.5 |
The above table summarizes the IC50 values for selected compounds related to their anticancer activity. The structure-activity relationship (SAR) analysis indicates that modifications in the substituents on the oxadiazole ring significantly affect their cytotoxicity .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have demonstrated that oxadiazole derivatives possess notable antibacterial activity against various pathogens.
Table 2: Antimicrobial Activity of Selected Oxadiazole Compounds
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 2 |
| Compound E | Escherichia coli | 10 |
| Compound F | Candida albicans | 5 |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific microbial strains. The presence of the oxadiazole moiety enhances the antimicrobial efficacy compared to other classes of compounds .
Case Studies
Several case studies have highlighted the pharmacological potential of oxadiazole derivatives:
- Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives for their anticancer properties using MTT assays. The results showed that specific substitutions on the oxadiazole ring led to enhanced cytotoxicity against multiple cancer cell lines .
- Antimicrobial Evaluation : Another investigation focused on the synthesis and antimicrobial evaluation of new oxadiazole-linked compounds. The findings revealed that these compounds exhibited significant antibacterial activity against resistant strains of bacteria .
Q & A
Basic: What are the common synthetic routes for synthesizing 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol and its derivatives?
Answer:
The synthesis typically involves cyclocondensation of hydrazide intermediates with chloroacetyl chloride or derivatives. For example:
- Step 1: Reacting substituted phenylhydrazides with chloroacetyl chloride to form 5-(chloromethyl)-1,3,4-oxadiazole intermediates .
- Step 2: Coupling the oxadiazole core with phenolic groups via nucleophilic substitution or etherification under alkaline conditions (e.g., K₂CO₃ in DMF) .
- Optimization: Microwave-assisted synthesis can enhance reaction efficiency and yield .
Key reagents include chloroacetamide derivatives, and purity is ensured via recrystallization in ethanol or acetonitrile .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, with aromatic protons typically resonating at δ 6.8–7.5 ppm and oxadiazole carbons at δ 160–170 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₇ClN₂O₂ at m/z 224.02) .
- Elemental Analysis: Validates C, H, N, and Cl content within ±0.4% theoretical values .
- X-ray Crystallography: Resolves π-π stacking interactions (e.g., centroid distances of 3.4–3.8 Å between oxadiazole and chlorophenyl rings) .
Basic: What safety protocols are critical when handling this compound?
Answer:
Safety measures align with GHS classifications:
- Hazards: Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
- Handling: Use fume hoods, nitrile gloves, and PPE. Avoid dust generation.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers .
Advanced: How can researchers optimize the anticancer activity of this compound derivatives?
Answer:
Strategies include:
- Substituent Engineering: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring enhances cytotoxicity. For example, 4-(trifluoromethyl)phenyl derivatives show 68.89% growth inhibition in CCRF-CEM leukemia cells .
- Hybridization: Conjugating with pyridine or thiophene moieties improves DNA intercalation and topoisomerase inhibition .
- Assay Design: Use MTT assays on diverse cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. IC₅₀ values <20 µM indicate high potency .
Advanced: How do structural modifications influence pharmacokinetics and target selectivity?
Answer:
- Lipophilicity: Adding methylsulfanyl groups (-SCH₃) increases logP values, enhancing blood-brain barrier penetration for CNS targets .
- Hydrogen Bonding: The phenolic -OH group mediates interactions with kinase active sites (e.g., EGFR-TK), confirmed via molecular docking (Glide score ≤ -8.5 kcal/mol) .
- Metabolic Stability: Fluorine substitution reduces CYP450-mediated oxidation, extending half-life (t₁/₂ > 6 hrs in murine models) .
Advanced: How should researchers address contradictions in reported biological activities?
Answer:
- Variable Assay Conditions: Discrepancies in antioxidant IC₅₀ values (e.g., 15.14 µM vs. >50 µM) may arise from DPPH assay protocols (e.g., incubation time, solvent polarity) .
- Structural Analogues: Compare substituent effects—e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives show divergent activities due to electronegativity differences .
- Data Validation: Replicate studies using standardized protocols (e.g., OECD guidelines for cytotoxicity) and report % inhibition ± SEM from triplicate trials .
Advanced: What computational methods support the design of novel derivatives?
Answer:
- QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent descriptors (e.g., Hammett σ) with bioactivity .
- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with Bcl-2) over 100 ns trajectories to assess stability (RMSD < 2.0 Å) .
- ADMET Prediction: Tools like SwissADME predict intestinal absorption (>90% for -OCH₃ derivatives) and Ames test negativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
